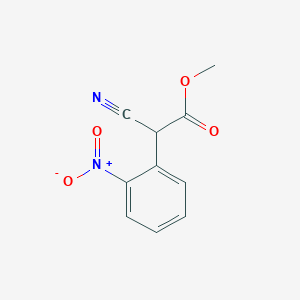

Methyl 2-cyano-2-(2-nitrophenyl)acetate

Description

Historical Context and Emergence as a Research Target

The journey of Methyl 2-cyano-2-(2-nitrophenyl)acetate as a compound of interest is intrinsically linked to the broader history and development of nitroaromatic compounds and cyanoacetic acid derivatives in organic synthesis. For decades, chemists have recognized the synthetic utility of the nitro group as a powerful electron-withdrawing group and a precursor to the amino group, which is fundamental for the construction of many nitrogen-containing heterocycles. Similarly, active methylene (B1212753) compounds like methyl cyanoacetate (B8463686) have long been employed in carbon-carbon bond-forming reactions due to the acidity of the α-proton.

The specific combination of these functionalities in the ortho-position of a benzene (B151609) ring, as seen in this compound, created a molecule primed for intramolecular cyclization reactions. Early research into related compounds, such as 2-nitrophenylacetic acid and its derivatives, laid the groundwork for understanding the reactivity of this class of molecules. These precursors were instrumental in the synthesis of various heterocyclic systems. mdpi.com

The emergence of this compound as a distinct research target can be traced to the increasing demand for efficient and modular synthetic routes to complex, polyfunctionalized molecules. The presence of the cyano and ester groups at the benzylic position provides multiple reactive handles, allowing for a diverse range of chemical transformations. This has made it a more attractive and versatile starting material compared to its simpler parent compounds.

Significance in Contemporary Organic Synthesis and Chemical Research

In contemporary organic synthesis, this compound is highly regarded as a pivotal building block, primarily for the synthesis of heterocyclic compounds. The strategic placement of the nitro group ortho to the acetic acid moiety facilitates a variety of cyclization reactions, most notably the synthesis of quinolines and their derivatives. mdpi.com The reduction of the nitro group to an amine in situ, followed by intramolecular condensation, is a common and powerful strategy for constructing the quinoline (B57606) core, a scaffold present in numerous biologically active compounds.

The compound's significance extends to medicinal chemistry, where it serves as a precursor for molecules with potential therapeutic applications. For instance, derivatives of similar nitrophenyl acetates have been investigated for their antitumor properties. The ability to readily modify the core structure of this compound allows for the generation of libraries of compounds for biological screening.

Furthermore, the reactivity of the cyano and ester groups allows for a wide range of synthetic manipulations, including hydrolysis, decarboxylation, and various coupling reactions. This versatility enables chemists to introduce a variety of substituents and functional groups, further expanding the molecular diversity accessible from this single starting material. The compound's utility as a versatile intermediate makes it a valuable asset in the ongoing quest for novel and efficient synthetic methodologies.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₄ | guidechem.com |

| Molecular Weight | 220.18 g/mol | guidechem.com |

| CAS Number | 113772-13-7 | guidechem.com |

| Appearance | Light Yellow Solid | guidechem.com |

| Topological Polar Surface Area | 95.9 Ų | guidechem.com |

| Hydrogen Bond Acceptor Count | 5 | guidechem.com |

| Rotatable Bond Count | 3 | guidechem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyano-2-(2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(13)8(6-11)7-4-2-3-5-9(7)12(14)15/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMXJMPKVCIXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381330 | |

| Record name | methyl 2-cyano-2-(2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113772-13-7 | |

| Record name | methyl 2-cyano-2-(2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Cyano 2 2 Nitrophenyl Acetate

Strategies for Yield Optimization and Byproduct Minimization in Methyl 2-cyano-2-(2-nitrophenyl)acetate Synthesis

The Knoevenagel condensation for the synthesis of this compound involves the reaction of 2-nitrobenzaldehyde (B1664092) with methyl cyanoacetate (B8463686). The success of this transformation hinges on several factors, including the choice of catalyst, solvent, and reaction conditions. Researchers have explored various approaches to enhance the efficiency of this reaction, with a significant focus on catalyst systems and reaction medium.

The selection of an appropriate catalyst is paramount in driving the reaction towards high yields and minimizing unwanted side reactions. While traditional methods often employ basic catalysts like piperidine (B6355638), modern approaches have investigated a range of alternatives to improve efficiency and simplify work-up procedures. The nature of the solvent also plays a crucial role, influencing the solubility of reactants and the stability of intermediates.

A significant challenge in the Knoevenagel condensation is the potential for side reactions, such as the self-condensation of the aldehyde or the Michael addition of the active methylene (B1212753) compound to the product. Careful control of reaction temperature and stoichiometry is therefore essential. The presence of the electron-withdrawing nitro group on the benzaldehyde (B42025) ring can influence its reactivity and may necessitate specific optimization strategies.

Recent research has highlighted the use of advanced catalytic systems, including phase-transfer catalysts and novel solid-supported catalysts, to improve the yield and selectivity of the Knoevenagel condensation. These methods often offer advantages in terms of milder reaction conditions, easier product isolation, and catalyst recyclability, contributing to more sustainable synthetic processes.

Research Findings on Catalyst and Solvent Effects

Detailed studies have been conducted to evaluate the impact of different catalysts and solvents on the yield of Knoevenagel condensation products. The following table summarizes findings from various research endeavors, providing a comparative overview of different reaction systems for the synthesis of related α,β-unsaturated cyanoesters. While not all data pertains directly to this compound, it offers valuable insights into effective optimization strategies.

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Piperidine | - | Ethanol (B145695) | Reflux | 4 | Moderate | Traditional method, can lead to byproducts. |

| L-proline | - | Deep Eutectic Solvent | Room Temp | 2 | High (up to 94.4) | Greener approach with good yields for aromatic aldehydes. researchgate.net |

| HKUST-1 (MOF) | - | Ethanol | Room Temp | 0.08 | 100 | Metal-Organic Framework catalyst, very high conversion in short time for benzaldehyde and malononitrile (B47326). nih.gov |

| Bi(OTf)3 | - | Solvent-free | 60 | 0.5 | High | Lewis acid catalyst, efficient under solvent-free conditions. researchgate.net |

| Diammonium hydrogen phosphate | - | Water | Room Temp | 1-2 | Good to High | Water-based system, environmentally friendly. researcher.life |

| Phase-Transfer Catalyst (e.g., TBAB) | NaOH (aq) | Toluene | Room Temp | - | High | Biphasic system, can enhance reaction rates and selectivity. crdeepjournal.org |

Note: The yields presented are for Knoevenagel condensations of various aromatic aldehydes with active methylene compounds and serve as a general guide for optimization.

The data indicates that modern catalytic systems, such as Metal-Organic Frameworks (MOFs) and Lewis acids, can significantly improve reaction times and yields. nih.govresearchgate.net Furthermore, the use of environmentally benign solvents like water or deep eutectic solvents is a promising strategy for developing more sustainable synthetic protocols. researchgate.netresearcher.life Phase-transfer catalysis also presents a powerful tool for optimizing the synthesis of such compounds, offering high efficiency under mild conditions. crdeepjournal.org

The presence of an ortho-nitro group in the starting benzaldehyde for the synthesis of this compound may influence the electronic and steric environment of the reaction center. This can affect the rate of reaction and the propensity for side-product formation. Therefore, direct optimization of the reaction conditions for this specific substrate is crucial for achieving the best results. The general principles of catalyst and solvent selection, however, provide a strong foundation for developing a high-yielding and clean synthesis of this compound.

Synthesis and Chemical Transformations of Methyl 2 Cyano 2 2 Nitrophenyl Acetate Derivatives and Analogues

Synthesis of Substituted Aryl Analogues of Methyl 2-cyano-2-(2-nitrophenyl)acetate

The modification of the phenyl ring of this compound allows for the fine-tuning of the molecule's electronic and steric properties. This section details the synthesis of several substituted analogues.

Fluorinated this compound Derivatives (e.g., 4-fluoro-2-nitrophenyl, 2-fluoro-4-nitrophenyl)

Fluorinated derivatives of this compound are valuable building blocks in medicinal chemistry. The synthesis of these compounds can be achieved through various methods.

One common approach involves the reaction of a substituted benzaldehyde (B42025) with a cyanoacetate (B8463686). For instance, methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate is typically synthesized by reacting 4-fluoro-2-nitrobenzaldehyde (B1294362) with malononitrile (B47326) in the presence of a base, followed by esterification with methanol. This condensation reaction is often catalyzed by piperidine (B6355638) in a solvent like ethanol (B145695) or acetonitrile.

An alternative strategy for introducing the fluorine atom is through electrophilic aromatic substitution on a pre-existing phenyl ring, although controlling the regioselectivity can be a challenge. Another method involves the nitration of a fluorinated precursor. For example, starting from methyl 2-cyanoacetate, nitration using nitric acid can introduce the nitro group.

The synthesis of methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate follows similar principles, utilizing 2-fluoro-4-nitrobenzaldehyde (B122873) as the starting material.

Interactive Data Table: Synthesis of Fluorinated this compound Derivatives

| Compound | Starting Materials | Reagents/Catalysts | Key Reaction Type |

|---|---|---|---|

| Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate | 4-fluoro-2-nitrobenzaldehyde, Malononitrile, Methanol | Piperidine, Ethanol/Acetonitrile | Knoevenagel Condensation followed by Esterification |

| Methyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate | 2-fluoro-4-nitrobenzaldehyde, Methyl cyanoacetate | Base | Nucleophilic Aromatic Substitution |

| Methyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate | 2,4-difluoronitrobenzene, Methyl cyanoacetate | Base | Nucleophilic Aromatic Substitution |

Trifluoromethylated this compound Analogues

The synthesis of trifluoromethylated analogues introduces a strongly electron-withdrawing group to the phenyl ring, significantly altering the compound's properties. The synthetic strategies for these compounds are not as commonly documented in readily available literature but would likely involve the use of trifluoromethyl-substituted nitroaromatic precursors.

Methylsulfonylated this compound Analogues

Similarly, the introduction of a methylsulfonyl group provides another avenue for modifying the electronic character of the phenyl ring. The synthesis of these analogues would typically start from a nitrobenzene (B124822) derivative already bearing the methylsulfonyl substituent.

Other Substituted Phenylacetates and Cyano-Phenylacetates

The broader family of substituted phenylacetates and cyano-phenylacetates is synthesized through a variety of established organic reactions. The Knoevenagel condensation is a cornerstone method, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound like a cyanoacetate in the presence of a weak base. chemrxiv.org For example, methyl 2-cyano-2-phenylacetate can be synthesized via the Knoevenagel condensation between methyl phenylacetate (B1230308) derivatives and cyanoacetic acid, often using piperidine or ammonium (B1175870) acetate (B1210297) as a catalyst.

Another significant synthetic route is the palladium-catalyzed decarboxylative coupling of cyanoacetate salts with aryl halides and triflates. nih.gov This method offers a powerful way to form the α-aryl nitrile bond. Furthermore, traditional methods for synthesizing aryl nitriles, which can be precursors to these compounds, include the Rosenmund–von Braun and Sandmeyer reactions. acs.org More modern approaches utilize transition-metal-catalyzed cyanation of aryl halides. acs.org

The synthesis of various substituted cyano-phenylacetates often involves nucleophilic substitution reactions on appropriately activated aromatic rings. beilstein-journals.org For instance, the synthesis of highly substituted tetrahydroquinolines has been achieved through a three-component cascade reaction involving an aldehyde, ethyl cyanoacetate, and a 2-alkenyl aniline (B41778). nih.gov

Interactive Data Table: General Synthesis Methods for Substituted Phenylacetates

| Reaction Type | Key Reagents | Substrates | Notes |

|---|---|---|---|

| Knoevenagel Condensation | Aldehyde/Ketone, Active Methylene Compound (e.g., Cyanoacetate) | Base (e.g., Piperidine, Ammonium Acetate) | Widely used for forming C=C bonds. chemrxiv.org |

| Palladium-Catalyzed Decarboxylative Coupling | Cyanoacetate Salts, Aryl Halides/Triflates | Palladium Catalyst | Forms α-aryl nitrile bond. nih.gov |

| Nucleophilic Aromatic Substitution | Activated Aryl Halide, Nucleophile (e.g., Cyanoacetate) | Base | Requires electron-withdrawing groups on the aryl ring. beilstein-journals.org |

| Transition-Metal-Catalyzed Cyanation | Aryl Halide, Cyanide Source (e.g., K4[Fe(CN)6], TMSCN) | Transition Metal Catalyst (e.g., Palladium, Copper) | Modern method for introducing the cyano group. acs.org |

Ester Group Variations in this compound Analogues

Altering the ester group of these compounds can influence their solubility, reactivity, and other physicochemical properties.

Ethyl Ester Derivatives (e.g., Ethyl 2-cyano-2-(2-nitrophenyl)acetate)

The ethyl ester analogue, ethyl 2-cyano-2-(2-nitrophenyl)acetate , is a well-documented compound. nih.gov Its synthesis can be achieved by reacting 2-chloronitrobenzene with ethyl cyanoacetate in the presence of a strong base like potassium hydroxide (B78521) in a solvent such as N,N-dimethylacetamide (DMA). The reaction is typically heated and then worked up with an acid quench. The resulting product can be purified by chromatography and recrystallization.

The synthesis of a related compound, ethyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate, has been achieved through the zinc-mediated reduction of a precursor in glacial acetic acid.

Interactive Data Table: Synthesis of Ethyl 2-cyano-2-(2-nitrophenyl)acetate

| Starting Materials | Reagents/Catalysts | Solvent | Key Reaction Steps | Yield |

|---|---|---|---|---|

| 2-Chloronitrobenzene, Ethyl cyanoacetate | Potassium hydroxide | N,N-Dimethylacetamide (DMA) | Nucleophilic aromatic substitution, heating, acid workup, purification | 73.2% |

Benzyl (B1604629) Ester Derivatives

The synthesis of benzyl ester derivatives of this compound involves the replacement of the methyl group with a benzyl group. This transformation is typically achieved through transesterification or by direct synthesis from the corresponding starting materials. For instance, benzyl 2-cyano-2-(4-fluoro-5-methyl-2-nitrophenyl)acetate has been synthesized for use in specialized pharmaceutical applications. The introduction of the benzyl group can influence the compound's physical and chemical properties, such as its solubility and reactivity, making it a valuable modification for creating a diverse library of compounds.

A general approach to synthesizing such derivatives can be inferred from related syntheses. For example, the synthesis of 2-methylmalononitrile (B1614693) compounds, which share the cyano and ester functionalities, has been achieved through reactions involving various alcohols, including benzyl alcohol and substituted benzyl alcohols. google.com This suggests that a similar strategy could be employed for the synthesis of benzyl 2-cyano-2-(2-nitrophenyl)acetate by reacting 2-cyano-2-(2-nitrophenyl)acetic acid with benzyl alcohol in the presence of an acid catalyst.

Chemical Transformations of this compound and its Derivatives

The multifunctionality of this compound allows for a range of chemical transformations, enabling the synthesis of a wide array of derivatives with potential applications in various fields.

Reduction of the Nitro Group to Amine Functionality

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This transformation significantly alters the electronic properties of the aromatic ring and introduces a nucleophilic center.

Several methods are available for the reduction of aromatic nitro compounds. masterorganicchemistry.com Common reagents include metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com Catalytic hydrogenation using palladium, platinum, or nickel catalysts is another widely used and effective method. masterorganicchemistry.comcommonorganicchemistry.com For instance, catalytic hydrogenation with palladium on carbon (Pd/C) is a preferred method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com

The choice of reducing agent can be crucial, especially when other reducible functional groups are present in the molecule. For example, tin(II) chloride (SnCl₂) offers a mild method for reducing nitro groups in the presence of other sensitive groups. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can be a useful alternative when hydrogenation or acidic conditions are not compatible with the substrate. commonorganicchemistry.com It is important to note that some reducing agents, like lithium aluminum hydride (LiAlH₄), will reduce aromatic nitro compounds to azo products rather than amines. commonorganicchemistry.com

Table 1: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Notes |

| Fe, Sn, or Zn | Acidic (e.g., HCl) | Classical method for nitro group reduction. masterorganicchemistry.comyoutube.com |

| H₂/Pd, Pt, or Ni | Catalytic hydrogenation | Effective for both aromatic and aliphatic nitro groups. masterorganicchemistry.comcommonorganicchemistry.com |

| SnCl₂ | Mild conditions | Selective for nitro groups in the presence of other reducible groups. commonorganicchemistry.com |

| Na₂S | Non-acidic, non-hydrogenation | Useful for substrates incompatible with acid or hydrogenation. commonorganicchemistry.com |

The resulting amine functionality opens up a plethora of possibilities for further derivatization, including acylation, alkylation, and diazotization reactions.

Hydrolysis of the Cyano Group to Carboxylic Acid

The cyano group in this compound and its derivatives can be hydrolyzed to a carboxylic acid. ebsco.com This transformation is a common and important reaction in organic chemistry, as it provides a route to carboxylic acids from nitriles, often involving an increase in the carbon chain length during the initial nitrile synthesis. ebsco.comlibretexts.org

Hydrolysis can be achieved under either acidic or basic conditions. libretexts.org Acid hydrolysis typically involves heating the nitrile under reflux with a dilute acid, such as hydrochloric acid. libretexts.org This process directly yields the carboxylic acid. libretexts.org

Alkaline hydrolysis, on the other hand, involves heating the nitrile with a base like sodium hydroxide solution. libretexts.org This initially produces the salt of the carboxylic acid and ammonia. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified with a strong acid. libretexts.org

The hydrolysis of the cyano group provides a pathway to di-acid derivatives, which can be valuable intermediates for the synthesis of more complex molecules, including polymers and pharmacologically active compounds.

Modifications at the Ester Moiety for Derivative Synthesis

The ester group in this compound is another site for chemical modification, allowing for the synthesis of a variety of derivatives with altered properties.

One common modification is the synthesis of different alkyl or aryl esters. For example, ethyl and tert-butyl esters have been synthesized for related nitrophenylacetate compounds. The ethyl ester, for instance, slightly decreases the polarity compared to the methyl analog. The bulky tert-butyl group can increase steric hindrance, which may influence the compound's reactivity and physical properties.

The synthesis of these ester derivatives is often achieved through esterification of the corresponding carboxylic acid with the desired alcohol in the presence of an acid catalyst. Alternatively, transesterification of the methyl ester can be performed.

These modifications at the ester moiety are crucial for fine-tuning the properties of the molecule for specific applications, such as improving solubility, altering bioavailability in medicinal chemistry contexts, or modifying reactivity for further synthetic transformations.

Mechanistic Investigations and Reactivity Principles of Methyl 2 Cyano 2 2 Nitrophenyl Acetate

Structural Basis for Reactivity in Methyl 2-cyano-2-(2-nitrophenyl)acetate

The reactivity of this compound is fundamentally governed by the electronic properties of its constituent functional groups and their positions on the aromatic ring. The interplay between the cyano, nitro, and methyl acetate (B1210297) moieties dictates the molecule's behavior in chemical transformations.

Electronic Influence of Cyano and Nitro Functional Groups

The chemical behavior of this compound is heavily influenced by the strong electron-withdrawing nature of both the cyano (-CN) and nitro (-NO₂) groups. These groups significantly decrease electron density on the aromatic ring and influence the acidity of the α-carbon (the carbon atom to which the cyano and phenyl groups are attached).

The nitro group, positioned at the ortho position, exerts a powerful inductive and resonance electron-withdrawing effect. This effect enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. Similarly, the cyano group is also strongly electron-withdrawing. The combined influence of these two groups makes the α-proton exceptionally acidic, facilitating its removal by even weak bases. This deprotonation generates a stabilized carbanion, a key intermediate in many of the compound's reactions. The presence of these groups also stabilizes intermediates in reduction or hydrolysis reactions, allowing for selective chemical modifications. nih.gov

Comparative Reactivity Profiles with De-cyanated Analogues

A comparison with its de-cyanated analogue, methyl 2-(2-nitrophenyl)acetate, highlights the critical role of the cyano group. The primary difference lies in the reactivity of the α-carbon. In this compound, the presence of two electron-withdrawing groups (cyano and the ester's carbonyl) directly attached to the α-carbon significantly increases its acidity compared to methyl 2-(2-nitrophenyl)acetate, which only has the ester group.

Consequently, this compound is more readily deprotonated to form a resonance-stabilized enolate, making it a more effective nucleophile in reactions like alkylations. Furthermore, the cyano group itself provides an additional electrophilic site for nucleophilic additions. In contrast, the de-cyanated analogue's reactivity is primarily centered on the aromatic ring and the ester functionality. The ortho-nitro group in both compounds introduces steric hindrance, which can influence reaction rates and may lead to lower thermal stability compared to their para-substituted isomers.

Table 1: Comparison of Reactivity Features

| Feature | This compound | Methyl 2-(2-nitrophenyl)acetate (De-cyanated Analogue) |

| α-Proton Acidity | High | Moderate |

| Primary site of nucleophilic attack | α-carbon, cyano group, aromatic ring | Aromatic ring, ester carbonyl |

| Key Intermediates | Stabilized carbanion (enolate) | Enolate |

| Influence of Cyano Group | Increases α-proton acidity, provides an additional reaction site | N/A |

Detailed Reaction Mechanisms Involving this compound and Related Systems

The unique electronic and structural features of this compound give rise to a variety of reaction mechanisms, particularly in nucleophilic and reductive transformations.

Mechanistic Pathways of Nucleophilic Reactions and Additions

Nucleophilic reactions involving this compound can proceed through several pathways.

Nucleophilic Addition to the Cyano Group: The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. This reaction is mechanistically similar to the nucleophilic addition to a carbonyl group. at.ua The nucleophile attacks the carbon, breaking the pi bond and pushing the electrons onto the nitrogen atom, forming an intermediate anion which can then be protonated or participate in further reactions. youtube.com

SN2-type Reactions via Enolate Intermediate: Due to the high acidity of the α-proton, a base can readily deprotonate the molecule to form a carbanion. This carbanion is a potent nucleophile and can participate in S_N2 reactions with alkyl halides, leading to the formation of a new carbon-carbon bond at the α-position. The reaction proceeds via a concerted backside attack of the carbanion nucleophile on the alkyl halide. libretexts.org

Nucleophilic Aromatic Substitution: The electron-deficient nature of the phenyl ring, activated by the ortho-nitro group, facilitates nucleophilic aromatic substitution (S_NAr). In this mechanism, a strong nucleophile attacks the carbon atom bearing a suitable leaving group (if present) or, in some cases, can displace other groups under specific conditions.

Mechanisms of Reductive Transformations of the Nitro Group

The reduction of the nitro group is a cornerstone transformation for this class of compounds, often serving as a key step in the synthesis of heterocyclic structures like anilines. masterorganicchemistry.comacs.org This transformation can be achieved using various reducing agents, such as metals in acidic media (e.g., Fe/HCl, Sn/HCl) or through catalytic hydrogenation. masterorganicchemistry.comunacademy.com The reduction is a multi-electron process that proceeds through several intermediates. nih.gov

Role of Nitroso Intermediates

The reduction of an aromatic nitro compound (Ar-NO₂) to an aniline (B41778) (Ar-NH₂) is a six-electron reduction that proceeds sequentially. nih.gov The first two-electron reduction step converts the nitro group to a nitroso group (Ar-N=O). acs.org

Reaction Pathway: Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-N=O + H₂O

This nitroso intermediate is highly reactive and is typically not isolated during the reaction. Its reduction to the corresponding hydroxylamine (B1172632) (Ar-NHOH) occurs at a much faster rate than the initial reduction of the nitro group. nih.gov The hydroxylamine is then further reduced in a final two-electron step to yield the amine.

Subsequent Reduction Steps: Ar-N=O + 2e⁻ + 2H⁺ → Ar-NHOH Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O

Involvement of Catalytic Intermediates (e.g., Iron Hydrides in specific catalytic systems)

The reduction of nitroarenes, a fundamental transformation in organic chemistry, can be achieved through various catalytic systems. masterorganicchemistry.comacs.org In specific instances involving iron-based catalysts, the formation of iron hydride species has been identified as a crucial step in the reaction mechanism. These catalytic systems offer a promising alternative to traditional methods that often require harsh conditions. nih.govnih.gov

The catalytic cycle is generally initiated by the activation of a precatalyst, often an iron complex, by a reducing agent like silanes or boranes. nih.gov This activation step leads to the generation of a key catalytic intermediate, an iron(III) hydride species. nih.gov The presence of this transient iron hydride has been supported by mechanistic studies employing techniques such as electron paramagnetic resonance (EPR) and mass spectrometry. nih.gov

The general mechanism for the catalytic reduction of nitroarenes, which is applicable here, involves the initial reduction of the nitro group to a nitroso intermediate. This is followed by further reduction to a hydroxylamine, which is then converted to the final amine product. rsc.orgnih.gov Some catalytic systems can be tailored to selectively yield the hydroxylamine as the major product. mdpi.comresearchgate.net The choice of reducing agent can also influence the selectivity of the reaction, allowing for the reduction of the nitro group in the presence of other reducible functional groups like carbonyls. nih.gov

The table below summarizes key aspects of iron-catalyzed nitroarene reductions.

| Catalyst System | Reducing Agent | Key Intermediate | Mechanistic Feature |

| Iron(salen) Complex | Pinacol borane (B79455) (HBpin), Phenylsilane (H3SiPh) | Iron(III) Hydride | Base-free transfer hydrogenation |

| FeX₂–R₃P | Organosilanes | Not explicitly stated, but hydride transfer is implied | Selective for nitro group reduction |

| Fe₃(CO)₁₂ | Not specified in the provided context | Not specified in the provided context | Often requires forcing conditions |

| FeBr₂ | Not specified in the provided context | Not specified in the provided context | Often requires forcing conditions |

Rearrangement Reactions (e.g., Curtius Rearrangement pathways in related systems)

In a related context, the Lossen rearrangement, which is conceptually similar to the Curtius rearrangement, has been demonstrated in a system involving the synthesis of hydroxamic acids and ureas from carboxylic acids. organic-chemistry.org This process is mediated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY). organic-chemistry.org The key step is the rearrangement of an O-acylated hydroxamic acid to an isocyanate, which can then be trapped by amines to form ureas. organic-chemistry.org This reaction proceeds without racemization and is compatible with common protecting groups. organic-chemistry.org

The general pathway for a Curtius-type rearrangement starting from a related carboxylic acid derivative would involve the following steps:

Conversion of the carboxylic acid to an acyl azide (B81097).

Thermal or photochemical rearrangement of the acyl azide to an isocyanate, with the loss of nitrogen gas.

Reaction of the isocyanate with a suitable nucleophile. For instance, reaction with water would lead to a carbamic acid, which would then decarboxylate to form the primary amine.

Given the structure of this compound, a hypothetical Curtius rearrangement would necessitate its conversion to the corresponding acyl azide. The presence of the nitro and cyano groups, being electron-withdrawing, would likely influence the stability and reactivity of the intermediates.

Cycloaddition Reactions (Inferred from reactivity profiles)

The reactivity profile of this compound, characterized by the presence of electron-withdrawing nitro and cyano groups attached to an aromatic ring system, suggests its potential participation in cycloaddition reactions, particularly as a dienophile in Diels-Alder reactions. The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, involving the reaction of a conjugated diene with a dienophile. wikipedia.orgorganic-chemistry.orgpressbooks.pub

The presence of electron-withdrawing groups on the dienophile enhances the reaction rate by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org In the case of this compound, both the nitro and cyano groups would contribute to making the alkene component of the molecule electron-deficient and thus a more reactive dienophile.

Studies on similar nitroalkenes, such as methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate, in Diels-Alder reactions with cyclopentadiene (B3395910) have shown that the reaction proceeds to yield cycloadducts. nih.gov These reactions can sometimes be complex, potentially involving both carbo- and hetero-Diels-Alder pathways, although in the studied case, only the carbodiene adducts were formed. nih.gov The reaction conditions, such as temperature and molar ratio of reactants, play a significant role in the outcome and yield of the cycloaddition. nih.gov

The general mechanism of a Diels-Alder reaction is a concerted [4+2] cycloaddition, where the diene provides four π-electrons and the dienophile provides two. pressbooks.pub The reaction is stereospecific, with the stereochemistry of the reactants being retained in the product. In reactions involving cyclic dienes, endo and exo products can be formed, with the endo product often being the kinetically favored one due to secondary orbital interactions. organic-chemistry.org

While direct experimental data for the cycloaddition reactions of this compound is not provided, its structural features strongly support its potential as a reactive dienophile in Diels-Alder reactions.

Mechanisms of Acetalization and Thioacetalization (mediated by related reagents)

The principles of acetalization and thioacetalization can be applied to understand the potential reactivity of the ester carbonyl group in this compound, although specific studies on this compound were not found. These reactions are fundamental transformations in organic chemistry for the protection of carbonyl groups.

Acetalization typically involves the reaction of a carbonyl compound with an alcohol in the presence of an acid catalyst. The mechanism proceeds through the following key steps:

Protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by an alcohol molecule on the activated carbonyl carbon, forming a hemiacetal intermediate.

Protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form a resonance-stabilized carbocation (an oxocarbenium ion).

Attack by a second alcohol molecule on the carbocation to form the protonated acetal (B89532).

Deprotonation to yield the final acetal product and regenerate the acid catalyst.

Thioacetalization follows a similar mechanistic pathway, but with thiols instead of alcohols. Thioacetals are generally more stable than their oxygen-containing counterparts and are particularly useful in organic synthesis. The reaction is often carried out using a Lewis acid or a Brønsted acid catalyst.

For a compound like this compound, the reactivity of the ester carbonyl group towards acetalization or thioacetalization would be influenced by the electronic effects of the adjacent cyano and 2-nitrophenyl groups. These electron-withdrawing groups would increase the electrophilicity of the carbonyl carbon, potentially facilitating the initial nucleophilic attack. However, steric hindrance from the bulky 2-nitrophenyl group could also play a significant role in the reaction kinetics.

Advanced Methodologies for Mechanistic Elucidation

The elucidation of complex reaction mechanisms, such as those involving this compound, relies on a combination of advanced analytical techniques. Spectroscopic analysis and kinetic studies are paramount in providing detailed insights into reaction pathways, intermediates, and transition states.

Spectroscopic Analysis (NMR-based Studies, High-Resolution Mass Spectrometry)

NMR-based Studies: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structure and can be adapted to monitor reaction progress and identify transient intermediates. nih.gov By acquiring NMR spectra at different time points during a reaction, the concentrations of reactants, products, and any observable intermediates can be quantified, as the signal area is directly proportional to the concentration of the corresponding species. nih.gov This allows for the concurrent determination of reaction kinetics and mechanistic pathways. nih.gov For instance, ¹H NMR and ¹³C NMR can be used to track the disappearance of starting materials and the appearance of products, providing structural information about all species in the reaction mixture. researchgate.net In the context of reactions involving nitroarenes, NMR has been used to confirm reaction mechanisms, such as nucleophilic substitution, and to characterize the products formed. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is an indispensable tool for the precise determination of the elemental composition of molecules. measurlabs.comalevelchemistry.co.uk It provides highly accurate mass measurements, often to within a few parts per million, which allows for the unambiguous identification of molecular formulas for reactants, products, and even elusive reaction intermediates. youtube.comyoutube.com In mechanistic studies, HRMS can be used to detect and identify short-lived intermediates that may not be observable by other techniques. youtube.com For example, in palladium-catalyzed reactions, HRMS has been instrumental in detecting organometallic intermediates. youtube.com The technique begins by ionizing the sample, and the resulting ions are separated based on their mass-to-charge ratio, allowing for the determination of exact molecular masses. measurlabs.com This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. alevelchemistry.co.uk

Kinetic Studies and Rate Law Determination

Kinetic studies are fundamental to understanding reaction mechanisms by providing quantitative information about reaction rates and the factors that influence them. The reduction of nitrophenols, a reaction class to which the reduction of this compound belongs, is often used as a model system for kinetic analysis due to the ease of monitoring the reaction progress by UV-vis spectroscopy. nih.govnih.gov

The typical procedure involves monitoring the change in absorbance of a specific chromophore over time. nih.gov For example, in the reduction of 4-nitrophenol, the disappearance of the 4-nitrophenolate (B89219) ion, which has a strong absorbance at a specific wavelength, is tracked. nih.gov When one reactant, such as the reducing agent, is used in large excess, the reaction can be treated as pseudo-first-order. nih.govnih.gov The apparent rate constant (k_app) can then be determined from the slope of a plot of the natural logarithm of the absorbance versus time. nih.gov

By systematically varying the concentrations of the reactants and the catalyst, the order of the reaction with respect to each component can be determined, leading to the formulation of the rate law. nih.gov The rate law provides crucial insights into the species involved in the rate-determining step of the reaction. For many nanoparticle-catalyzed reductions of nitroaromatics, the Langmuir-Hinshelwood model is often invoked, where the reaction occurs between reactants adsorbed on the catalyst surface. nih.govacs.org

Kinetic data from such studies can be compiled to compare the catalytic activity of different systems. The table below illustrates the type of data that can be obtained from kinetic studies of nitroarene reduction.

| Catalyst | Substrate | Reducing Agent | Apparent Rate Constant (k_app) | Reaction Order |

| Gold Nanoparticles | 4-Nitrophenol | NaBH₄ | Varies with catalyst loading and temperature | Pseudo-first-order |

| Palladium Nanoparticles | 4-Nitrophenol | NaBH₄ | Varies with catalyst loading and temperature | Pseudo-first-order |

| Iron(salen) Complex | Nitroarenes | HBpin | Dependent on reactant and catalyst concentrations | First-order in catalyst and nitroarene |

Furthermore, Hammett-type kinetic analysis, where the reaction rates of a series of substituted nitroarenes are measured, can provide information about the electronic effects on the reaction rate and support a proposed mechanism. mdpi.com A positive rho (ρ) value from a Hammett plot, for instance, would indicate that the reaction is favored by electron-withdrawing groups on the nitroarene, suggesting a buildup of negative charge in the transition state of the rate-determining step. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Intermediate Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is an indispensable analytical technique for the detection and characterization of paramagnetic species, most notably free radicals, which are often transient intermediates in chemical reactions. In the context of this compound, EPR spectroscopy serves as a powerful tool to probe reaction mechanisms, particularly those involving single-electron transfer (SET) steps or homolytic bond cleavage, which would generate radical intermediates.

Reactions involving nitroaromatic compounds are frequently initiated by electron transfer, leading to the formation of nitroaromatic radical anions. Studies on related 2-nitrobenzyl compounds have shown that photolysis can generate such radical anions, which are readily detectable by EPR. rsc.orgcapes.gov.br The characteristic feature of these species in an EPR spectrum is a signal pattern arising from the hyperfine coupling of the unpaired electron with the nitrogen nucleus (¹⁴N, I=1) of the nitro group, typically producing a triplet of triplets.

For this compound, a plausible reaction pathway that would generate EPR-active intermediates is the reduction of the nitro group. This can be initiated chemically, electrochemically, or photochemically. The initial one-electron reduction would form the corresponding radical anion.

Reaction Scheme: Formation of a Radical Anion Intermediate

Research on analogous α-substituted aliphatic nitro-compounds, such as those with the structure Me₂C(X)NO₂ (where X can be CN), has demonstrated that radical anions [Me₂C(X)NO₂]•− can be generated and are stable enough at low temperatures to be unambiguously identified by EPR spectroscopy. These studies confirm that the unpaired electron spin is significantly localized on the nitro group, leading to distinct hyperfine coupling constants. The breakdown of these radical anions can lead to the formation of other radical species, which could also be detected or trapped.

The EPR spectrum of the this compound radical anion would be expected to show hyperfine coupling primarily from the nitrogen atom of the NO₂ group. Further smaller couplings to the protons on the aromatic ring and potentially to the methine proton would provide detailed structural information about the intermediate. The g-value and the hyperfine coupling constants extracted from the EPR spectrum are diagnostic parameters that help in the unequivocal identification of the radical species.

Table 1: Expected EPR Parameters for Potential Radical Intermediates

| Radical Intermediate | Expected g-value | Expected Hyperfine Coupling (a) | Notes |

|---|---|---|---|

| Nitroaromatic Radical Anion | ~2.004 - 2.005 | a(¹⁴N) ≈ 10-14 G | The primary coupling to the nitro group nitrogen. Smaller couplings to ring protons are also expected. |

| Carbon-centered Radical | ~2.002 - 2.003 | a(¹H) variable | Could form upon fragmentation (e.g., loss of nitrite (B80452) anion) of the initial radical anion. |

This table presents expected values based on literature for similar structures. Actual experimental values would be required for confirmation.

By employing techniques like spin trapping, even highly transient and low-concentration radical intermediates that might otherwise evade detection can be captured. A spin trap reacts with the initial radical to form a more persistent radical adduct (e.g., a nitroxide radical), which accumulates to an EPR-detectable concentration. capes.gov.br This approach could be used to intercept and identify short-lived radicals formed during the decomposition of the this compound radical anion.

Quantum Chemical Calculations (e.g., Density Functional Theory for Frontier Molecular Orbitals)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules. For this compound, DFT calculations are instrumental in understanding its reactivity patterns by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netgrowingscience.com

The FMO theory is a cornerstone of modern chemical reactivity models. encyclopedia.pub The energy and spatial distribution of the HOMO and LUMO are critical in predicting how a molecule will interact with other reagents:

HOMO: Represents the ability of a molecule to donate electrons. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. Regions with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A small energy gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. researchgate.net

For this compound, the presence of strong electron-withdrawing groups—the nitro (NO₂) and cyano (CN) groups—is expected to significantly lower the energy of the LUMO, making the molecule a potent electrophile. DFT calculations would likely show that the LUMO is predominantly localized over the nitrophenyl ring and the cyano group, indicating these as the primary sites for nucleophilic attack or for accepting an electron to form a radical anion. The HOMO, conversely, would likely be distributed over the aromatic ring system.

Theoretical calculations for similar structures, such as 2-amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, have shown that the HOMO and LUMO are key to understanding chemical reactivity and biological potential. researchgate.net By analogy, DFT calculations for this compound would yield precise energy values for these orbitals and allow for the visualization of their spatial distribution.

Table 2: Predicted Frontier Molecular Orbital Characteristics from DFT

| Parameter | Predicted Characteristic for this compound | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively low energy | Moderate nucleophilicity; less likely to act as an electron donor. |

| LUMO Energy | Very low energy | High electrophilicity; susceptible to nucleophilic attack and reduction. |

| HOMO-LUMO Gap (ΔE) | Small to moderate | High chemical reactivity and kinetic lability. |

| HOMO Distribution | Localized on the phenyl ring. | Site of potential electrophilic interaction (less favored). |

| LUMO Distribution | Concentrated on the nitrophenyl ring and cyano group. | Primary sites for nucleophilic attack and single-electron transfer. |

This table is predictive and based on the influence of the functional groups. Specific values would be obtained from actual DFT calculations (e.g., using a B3LYP functional with a 6-31G(d,p) basis set). researchgate.netgrowingscience.com

Applications of Methyl 2 Cyano 2 2 Nitrophenyl Acetate in Advanced Organic Synthesis

Utilization as Versatile Synthetic Intermediates and Precursors

The strategic placement of electron-withdrawing groups on the aromatic ring and the presence of a reactive dicyanomethyl group make methyl 2-cyano-2-(2-nitrophenyl)acetate and its analogs powerful tools for synthetic chemists.

Role in the Construction of Complex Molecular Architectures

This compound serves as a linchpin in the assembly of intricate molecular structures. The presence of both a nitro group and a cyano group activates the molecule for a variety of chemical transformations. These functional groups can be selectively manipulated or can participate in reactions to introduce further complexity. For instance, derivatives of this compound are utilized as building blocks in the synthesis of more complex organic molecules that have applications in medicinal chemistry and materials science. The reactivity of the ester and cyano groups, coupled with the potential for modification of the nitro-functionalized aromatic ring, allows for a stepwise and controlled construction of sophisticated molecular architectures.

Precursors for Specific Target Compounds (e.g., Non-Steroidal Anti-Inflammatory Drug intermediates, Biaryl Systems)

A significant application of derivatives of this compound is in the synthesis of intermediates for non-steroidal anti-inflammatory drugs (NSAIDs). For example, a closely related compound, methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate, is a key precursor in the synthesis of flurbiprofen (B1673479) intermediates. The synthesis of biaryl systems, which are common motifs in many pharmaceuticals, can also be achieved using these precursors. The nitro group can be reduced to an amine, which can then undergo diazotization and subsequent coupling reactions to form a new aryl-aryl bond.

Building Blocks for Chemical Scaffolds in Modern Synthetic Chemistry

In contemporary drug discovery and materials science, the development of novel chemical scaffolds is of paramount importance. This compound and its analogs serve as valuable building blocks for creating diverse molecular scaffolds. For example, the fluorinated derivative, methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate, is employed as a protein degrader building block, highlighting its utility in the construction of molecules with specific biological functions. The ability to functionalize the aromatic ring and the dicyanomethyl moiety provides a versatile platform for generating libraries of compounds with varied structural features.

Participation in Cascade and Multicomponent Reactions

The multifunctionality of this compound makes it an ideal candidate for use in cascade and multicomponent reactions, which are highly efficient processes that allow for the formation of multiple chemical bonds in a single operation.

Aryl-Aryl Coupling Reactions (e.g., Gomberg-Bachmann based approaches post-reduction)

As mentioned previously, a key transformation of the 2-nitrophenyl group is its reduction to the corresponding aniline (B41778). This in situ-generated amine is a crucial intermediate for aryl-aryl bond formation. One notable example is the Gomberg-Bachmann reaction. Following the reduction of the nitro group, the resulting amine can be diazotized and then coupled with another aromatic ring to generate a biaryl system. This strategy is particularly relevant in the synthesis of certain NSAIDs. This post-reduction coupling exemplifies a sequential reaction where the initial transformation of the nitro group enables a subsequent key bond-forming event.

Synthesis of Nitrogen-Containing Heterocyclic Systems (e.g., Indoles via [3+2] strategies)

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and indole (B1671886) scaffolds are particularly prevalent in bioactive molecules. While direct use of this compound in a [3+2] cycloaddition for indole synthesis is not extensively documented, a closely related strategy highlights its potential. A domino synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters has been developed using the anion of methyl 2-(2-fluoro-5-nitrophenyl)acetate in a [3+2] conversion with an imine. researchgate.net This approach demonstrates that the fundamental structural elements of the title compound are amenable to cycloaddition strategies for the construction of complex heterocyclic systems like indoles. The reaction proceeds through the formation of an anion which then participates in a [3+2] cycloaddition, followed by subsequent cyclization and aromatization to yield the indole core. researchgate.net This underscores the potential of this compound and its derivatives as precursors for a wide array of heterocyclic compounds.

Formation of Ureas, Carbamates, and Thiocarbamates (mediated by related coupling reagents)

While direct mediation by this compound is not prominently documented, structurally related compounds featuring the cyano-oximinoacetate core are effective in promoting the synthesis of ureas, carbamates, and thiocarbamates. These transformations are often accomplished through a Curtius rearrangement, a versatile reaction for converting carboxylic acids into isocyanates, which are key intermediates for this class of compounds. researchgate.net

A notable related coupling reagent is Ethyl 2-cyano-2-(2-nitrophenylsulfonyloximino)acetate, also known as ortho-NosylOXY. This reagent facilitates a one-pot synthesis of ureas, di-peptidyl ureas, and carbamates directly from carboxylic acids without racemization. researchgate.net Another similar reagent, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY), is used to activate hydroxamic acids. This activation promotes a Lossen rearrangement to form isocyanates, which can then be trapped by various nucleophiles like amines to produce ureas. organic-chemistry.orgorganic-chemistry.org This method is valued for its compatibility with common protecting groups used in peptide synthesis. organic-chemistry.orgorganic-chemistry.org

The general process involves the activation of a carboxylic acid, followed by rearrangement to an isocyanate intermediate. This isocyanate is then reacted in situ with an amine, alcohol, or thiol to yield the desired urea, carbamate, or thiocarbamate, respectively. researchgate.net Alternative methods to generate the crucial isocyanate intermediate from carboxylic acids include the use of diphenylphosphoryl azide (B81097) (DPPA) in a Curtius rearrangement. commonorganicchemistry.com

The table below summarizes the synthesis of these compounds using related reagents.

| Product Class | Reagent Type | Key Intermediate | General Reaction |

| Ureas | Coupling Reagent (e.g., o-NosylOXY, 4-NBsOXY) | Isocyanate | R-COOH → [R-N=C=O] + R'-NH₂ → R-NH-CO-NH-R' |

| Carbamates | Coupling Reagent (e.g., o-NosylOXY) | Isocyanate | R-COOH → [R-N=C=O] + R'-OH → R-NH-CO-OR' |

| Thiocarbamates | Coupling Reagent | Isocyanate | R-COOH → [R-N=C=O] + R'-SH → R-NH-CO-SR' |

Stereoselective Synthesis of Amino Alcohol Derivatives (mediated by related reagents)

The stereoselective synthesis of amino alcohol derivatives is a critical area of organic chemistry, as these motifs are present in numerous natural products and pharmaceuticals. diva-portal.orgnih.gov While this compound is not a direct reagent for these transformations, the synthesis of chiral amino alcohols often relies on "related reagents" in the form of chiral auxiliaries, catalysts, or starting materials that guide the stereochemical outcome of a reaction. diva-portal.orgnih.gov

Strategies for achieving stereoselectivity can be broadly categorized as substrate-controlled, auxiliary-controlled, or reagent-controlled. diva-portal.org

Auxiliary-controlled synthesis involves covalently attaching a chiral auxiliary to the substrate to direct a diastereoselective reaction. The widely-used Evans auxiliary, for instance, can be employed for stereochemical control in the synthesis of 1,2-aminoalcohols. nih.gov

Reagent-controlled synthesis utilizes a chiral reagent or catalyst that is not covalently bonded to the substrate. diva-portal.org A modern approach involves a dual-catalyst system, where a photocatalyst and a chiral copper catalyst work in concert to achieve regio- and enantioselective C-H amination of alcohols to produce chiral β-amino alcohols. nih.gov

Substrate-controlled synthesis leverages the inherent chirality of the starting material to direct the formation of new stereocenters. diva-portal.org

A novel strategy combines asymmetric catalysis with a transient chiral auxiliary. In this method, an achiral precursor is catalytically converted into a substrate bearing a chiral auxiliary, which then directs a subsequent diastereoselective reaction to form enantioenriched amino alcohols. acs.org

The following table outlines various approaches to the stereoselective synthesis of amino alcohols.

| Synthetic Strategy | Description | Example of "Related Reagent" |

| Chiral Auxiliary Control | A stoichiometric amount of a chiral molecule is attached to the substrate to direct the reaction. diva-portal.org | Evans Auxiliary nih.gov |

| Asymmetric Catalysis | A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction. diva-portal.org | Chiral Copper Complex nih.gov |

| Dual Catalysis | Two distinct catalysts work synergistically to control selectivity and reactivity. nih.gov | Iridium Photocatalyst and Chiral Copper Catalyst nih.gov |

| Transient Chiral Auxiliary | Asymmetric catalysis is used to install a temporary chiral auxiliary that directs a subsequent reaction. acs.org | Palladium Catalyst with Trost-type Ligand acs.org |

Application as Biochemical Probes in Chemical Biology Research for Studying Enzyme Interactions

The specific use of this compound as a biochemical probe is not extensively detailed in the literature. However, the functional groups present in the molecule—namely the cyano and nitro groups—suggest its potential for such applications. nih.gov A structurally similar compound, Methyl 2-(4-cyano-2-nitrophenyl)acetate, has been investigated for its potential as a biochemical probe due to its reactive functional groups.

The cyano (C≡N) group and the nitro (NO₂) group are both strong electron-withdrawing groups, which can influence the molecule's reactivity and interactions with biological macromolecules. The cyano group can participate in noncovalent interactions, including tetrel bonds, which involve the carbon atom of the cyano group acting as a Lewis acid. nih.gov It is also known that the cyanide anion can act as a ligand for the metal centers in various metalloenzymes, which can lead to enzyme inhibition. nih.govsigmaaldrich.com

The nitroaromatic group is a well-known feature in compounds designed to be activated under hypoxic (low oxygen) conditions, which are characteristic of certain tumor microenvironments. The nitro group can be reduced by cellular enzymes, such as nitroreductases, to form reactive nitroso, hydroxylamino, and amino species. These reactive intermediates can then form covalent bonds with cellular components, including proteins and DNA, allowing the molecule to act as a probe for specific enzymatic activities or cellular states.

In the context of studying enzyme interactions, a compound like this compound could potentially be used to:

Probe Active Sites: The cyano group could interact with metal ions or amino acid residues in an enzyme's active site. nih.gov

Map Enzyme-Substrate Interactions: The benzonitrile (B105546) group of a related thyroid hormone receptor-β (THR-β) agonist was found to form a hydrogen bond with a key amino acid residue and occupy a hydrophobic pocket within the enzyme. acs.org

Report on Hypoxic Conditions: The nitro group could serve as a reporter group that is selectively reduced in hypoxic environments, allowing for the detection of cells or tissues with low oxygen levels.

The potential interactions are summarized in the table below.

| Functional Group | Potential Interaction Mechanism | Relevance as a Biochemical Probe |

| Cyano (-C≡N) | Metal coordination; Noncovalent tetrel bonding; Hydrogen bonding. nih.govacs.org | Probing metalloenzyme active sites; Mapping protein-ligand binding pockets. nih.gov |

| Nitro (-NO₂) | Bioreduction to reactive intermediates under hypoxic conditions. | Detecting nitroreductase activity; Labeling hypoxic cells or tissues. |

Q & A

Q. What are the optimal synthetic routes for Methyl 2-cyano-2-(2-nitrophenyl)acetate?

The compound can be synthesized via Knoevenagel condensation between methyl cyanoacetate and 2-nitrobenzaldehyde, requiring anhydrous conditions and a base catalyst (e.g., ammonium acetate) to promote enolate formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product . For nitro-group reduction, catalytic hydrogenation (10% Pd/C in methanol under H₂ at 1 atm) achieves >95% yield of the corresponding amine derivative .

Q. How do the functional groups in this compound influence its reactivity?

The cyano group (-C≡N) acts as a strong electron-withdrawing group, enhancing electrophilicity at the α-carbon, facilitating nucleophilic substitutions or additions. The nitro group (-NO₂) on the phenyl ring directs electrophilic aromatic substitution reactions to meta positions, while the ester moiety allows hydrolysis to carboxylic acids under basic conditions (e.g., NaOH/EtOH) .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C) confirms structural integrity, with the cyano group appearing as a singlet near δ 3.5 ppm (ester methyl) and δ 115–120 ppm in ¹³C for the nitrile.

- HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>98%) and monitors degradation under stress conditions (e.g., heat, light) .

- Mass spectrometry (HRMS) validates molecular weight (MW 220.18 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. What reaction mechanisms govern its participation in multicomponent reactions?

The α-cyanoester moiety participates in Michael additions with nucleophiles (e.g., amines, thiols) via a conjugate addition mechanism. Kinetic studies show solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates, with polar aprotic solvents accelerating enolate formation . Computational modeling (DFT) predicts transition-state stabilization through hydrogen bonding between the nitro group and nucleophiles .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or enzyme inhibition assays may arise from:

- Impurity profiles : Trace solvents (e.g., DMSO) or byproducts (e.g., hydrolyzed esters) can skew results. Use HPLC-MS to verify sample integrity .

- Assay conditions : Varying pH or ionic strength alters nitro-group redox behavior. Standardize protocols (e.g., PBS buffer at pH 7.4) for reproducibility .

Q. What strategies optimize reaction yields in derivative synthesis?

- Temperature control : Nitro reductions require strict anaerobic conditions (20–25°C) to avoid over-reduction to hydroxylamines.

- Catalyst screening : Pd/C vs. Raney Ni for hydrogenation impacts selectivity; Pd/C minimizes side reactions .

- Solvent selection : Use dichloromethane (DCM) for Friedel-Crafts alkylation to stabilize carbocation intermediates .

Q. How does this compound interact with biological targets?

Preliminary studies suggest the nitro group undergoes enzymatic reduction (e.g., nitroreductases), generating reactive intermediates that alkylate DNA or inhibit thioredoxin reductase. However, cytotoxicity assays (MTT) in HeLa cells show IC₅₀ > 100 µM, indicating low potency without structural optimization .

Q. What computational tools predict its physicochemical properties?

- LogP calculations (e.g., ChemAxon) estimate lipophilicity (LogP ~1.8), critical for blood-brain barrier penetration.

- Molecular docking (AutoDock Vina) models interactions with cytochrome P450 enzymes, revealing steric clashes with the nitro group .

Q. How do structural analogs differ in reactivity and application?

Q. What challenges arise in quantifying trace degradation products?

Degradation under UV light generates 2-nitrophenylacetic acid and methyl cyanide, detectable via LC-MS/MS (MRM mode). However, matrix effects in biological samples (e.g., plasma) require isotope-labeled internal standards (e.g., ¹³C-cyano) for accurate quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.